Ethyl trans-2-pentenoate

描述

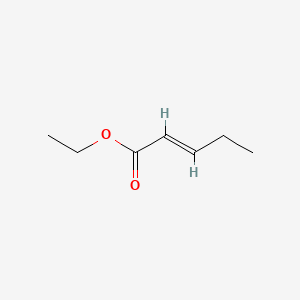

Ethyl trans-2-pentenoate (CAS 24410-84-2) is an unsaturated ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.1690 g/mol . Its IUPAC name is (E)-2-pentenoic acid ethyl ester, reflecting the trans-configuration of the double bond between C2 and C2. This compound is characterized by its ethyl ester group at the terminal carbon and a conjugated double bond, which influences its reactivity and physical properties. It is utilized in organic synthesis, fragrance formulations, and as a precursor in microbial studies .

Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMKVZDPATUSMS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-84-2, 27805-84-1 | |

| Record name | Ethyl trans-2-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-Pentenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Direct Acid-Catalyzed Esterification

The most straightforward method for synthesizing ethyl trans-2-pentenoate involves the acid-catalyzed esterification of trans-2-pentenoic acid with ethanol. This Fischer esterification reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with ethanol in the presence of a Brønsted acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) .

Reaction Conditions:

-

Molar Ratio: A stoichiometric excess of ethanol (1:5 to 1:10 acid-to-alcohol ratio) is used to drive equilibrium toward ester formation.

-

Catalyst Loading: 1–5 wt% H₂SO₄ relative to the carboxylic acid.

-

Temperature: Reflux conditions (70–80°C) for 4–8 hours.

-

Workup: The reaction mixture is neutralized with a base (e.g., NaHCO₃), followed by extraction with diethyl ether or ethyl acetate.

Key Findings:

-

Yield improvements (≥85%) are achieved by removing water via azeotropic distillation using Dean-Stark apparatus .

-

Side reactions, such as diethyl ether formation, are minimized by controlling temperature and avoiding prolonged heating.

Enzymatic Esterification

Enzyme-catalyzed methods offer a greener alternative to traditional acid catalysis. Lipases, such as Candida antarctica lipase B (CAL-B), immobilized on resins like Novozym 435, facilitate transesterification under mild conditions .

Reaction Parameters:

-

Solvent: Solvent-free systems or hydrophobic solvents (e.g., hexane).

-

Temperature: 30–50°C.

-

Enzyme Loading: 5–10% w/w relative to substrates.

Advantages:

-

High enantioselectivity (>99% ee) for the trans-isomer.

-

Reduced energy consumption and waste generation compared to acid catalysis.

Limitations:

-

Longer reaction times (24–48 hours) to achieve comparable yields (70–80%).

Transesterification Methods

Transesterification of mthis compound with ethanol provides an efficient route to the ethyl ester. This method avoids handling corrosive acids and is suitable for scale-up.

Mechanism:

The alkoxy group of the methyl ester is replaced by ethanol via nucleophilic attack, catalyzed by bases (e.g., NaOEt) or acids.

-

Substrate Ratio: 1:3 methyl ester-to-ethanol.

-

Catalyst: 0.5–1 mol% sodium ethoxide.

-

Temperature: 60–70°C for 2–3 hours.

-

Yield: 90–95% after distillation.

Industrial-Scale Continuous Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency and purity. Fixed-bed reactors with heterogeneous catalysts (e.g., Amberlyst-15) enable:

-

Residence Time: <1 hour.

-

Conversion: >95%.

-

Catalyst Reusability: >10 cycles without significant activity loss .

Process Schematic:

-

Feedstock Mixing: trans-2-Pentenoic acid and ethanol are premixed.

-

Reactor: Heated to 80°C under pressure (2–3 bar).

-

Separation: Unreacted ethanol is recycled; crude ester is distilled.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each method:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 70–80 | 4–8 | 85–90 | High |

| Enzymatic | CAL-B lipase | 30–50 | 24–48 | 70–80 | Moderate |

| Transesterification | NaOEt | 60–70 | 2–3 | 90–95 | High |

| Continuous Flow | Amberlyst-15 | 80 | <1 | >95 | Industrial |

Emerging Methodologies and Patent Innovations

Recent patents describe novel pathways for related esters, though direct applications for this compound remain limited. For example, EP1833790B1 outlines a two-step bromination-transesterification sequence to synthesize alkyl trans-4-oxo-2-pentenoates . While this method focuses on δ-phthalimidolevulinate derivatives, its principles—such as avoiding brominated byproducts—may inform future optimizations for this compound.

化学反应分析

Oxidation Reactions

Ethyl trans-2-pentenoate undergoes oxidation at the double bond or ester group under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Product | References |

|---|---|---|---|

| Alkene oxidation | KMnO₄ (acidic conditions) | trans-2-Pentenoic acid | |

| Ester oxidation | CrO₃ (chromic acid) | Ketone derivatives (rare) |

-

Mechanistic Insight : Oxidation with KMnO₄ cleaves the double bond, yielding trans-2-pentenoic acid. Chromium-based oxidants may further oxidize the ester group, though this pathway is less common.

Reduction Reactions

The compound is reduced at the double bond or ester moiety:

| Reaction Type | Reagents/Conditions | Major Product | References |

|---|---|---|---|

| Alkene hydrogenation | H₂/Pd-C | Ethyl pentanoate | |

| Ester reduction | LiAlH₄ (anhydrous conditions) | trans-2-Pentenol |

-

Stereochemical Note : Catalytic hydrogenation preserves the trans configuration initially but saturates the double bond to form ethyl pentanoate.

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution:

| Reaction Type | Reagents/Conditions | Major Product | References |

|---|---|---|---|

| Aminolysis | NH₃/EtOH, reflux | trans-2-Pentenamide | |

| Transesterification | ROH/H⁺ or RO⁻ | Substituted esters (e.g., methyl) |

-

Kinetics : Reactions proceed faster with primary alcohols or amines due to steric and electronic effects.

Hydrolysis

Enzymatic or acidic hydrolysis cleaves the ester bond:

| Reaction Type | Conditions | Major Products | References |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄/H₂O, reflux | trans-2-Pentenoic acid + EtOH | |

| Enzymatic hydrolysis | Esterases (aqueous buffer) | trans-2-Pentenoic acid + EtOH |

-

Biological Relevance : Hydrolysis by esterases releases ethanol and trans-2-pentenoic acid, which may enter metabolic pathways .

Catalytic Domino Reactions

Ethyl trans-2-pentenoate participates in organocatalytic multi-step reactions:

| Reaction Type | Catalyst | Products | Selectivity/Yield | References |

|---|---|---|---|---|

| Michael/Michael | Diphenylprolinol silyl ether | trans-Hydrindanes | >95% ee, 80% yield | |

| Michael/Aldol | Same as above | Polycyclic structures | 90% ee, 75% yield |

-

Mechanism : The catalyst forms iminium/enamine intermediates, enabling sequential C–C bond formation. The trans configuration of the starting ester ensures high diastereoselectivity .

Comparative Reactivity with Isomers

The trans configuration significantly impacts reactivity compared to cis isomers:

| Property | trans-2-Pentenoate | cis-2-Pentenoate |

|---|---|---|

| Oxidation Rate | Faster (lower steric hindrance) | Slower |

| Reduction Selectivity | Predominantly trans-alcohol | Mixed stereochemistry |

| Hydrolysis Rate | Higher (polar transition state) | Lower |

科学研究应用

Organic Synthesis

Ethyl trans-2-pentenoate serves as a reagent in organic synthesis and as a standard in analytical chemistry. It can undergo various reactions:

- Oxidation : Converts to trans-2-pentenoic acid.

- Reduction : Forms ethyl trans-2-pentanol.

- Substitution : Participates in nucleophilic substitution reactions .

Biological Studies

Recent research has indicated potential biological activities of this compound. Its ester functional group allows it to interact with enzymes through hydrolysis, yielding trans-2-pentenoic acid and ethanol, which may engage in biochemical pathways relevant to medicinal chemistry .

Flavor and Fragrance Industry

Due to its pleasant fruity aroma, this compound is widely utilized in the flavoring and fragrance sectors. It is incorporated into various products to enhance sensory attributes .

Case Study 1: Flavor Enhancement

A study highlighted the use of this compound in enhancing the flavor profile of beverages. The compound was shown to significantly improve the fruity notes in cashew apple juice, demonstrating its efficacy as a flavoring agent .

Research conducted on the enzymatic interactions of this compound revealed that it could act as a substrate for esterases, leading to further investigations into its potential therapeutic properties against specific diseases .

作用机制

The mechanism of action of ethyl trans-2-pentenoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis to release trans-2-pentenoic acid, which may further participate in biochemical reactions .

相似化合物的比较

Methyl trans-2-Pentenoate

- Molecular Formula : C₆H₁₀O₂

- Molecular Weight : 114.14 g/mol

- CAS Number : 15790-88-2

- Key Differences: The methyl ester group reduces molecular weight and increases volatility compared to the ethyl analog. In gas chromatography (GC), mthis compound elutes earlier (retention time: 5.41 min) than ethyl esters due to its lower molecular weight . Used as a reagent in the synthesis of octanedioic acid derivatives via γ-bromination and HWE (Horner-Wadsworth-Emmons) reactions .

Ethyl trans-2-Methyl-2-Pentenoate

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- CAS Number : 1617-40-9

- Key Differences: A methyl substituent at C2 introduces branching, altering steric and electronic properties. Exhibits a GC retention time of 8.41 min (E-isomer) and 8.51 min (Z-isomer), demonstrating the impact of isomerism on chromatographic behavior .

Ethyl (E)-2-Methyl-5-Phenyl-2-Pentenoate

- Molecular Formula : C₁₄H₁₈O₂

- Molecular Weight : 218.29 g/mol

- Key Differences :

Ethyl (2E)-4-Methyl-2-Pentenoate

- Molecular Formula : C₈H₁₄O₂

- CAS Number : 2351-97-5

- Key Differences: The methyl group at C4 shifts the double bond position, affecting conjugation and stability. Limited data on physical properties, but structural similarity suggests comparable reactivity to other α,β-unsaturated esters .

Comparative Analysis of Key Properties

Physical and Chromatographic Properties

*Predicted based on structural analogs. †Estimated from methyl ester analogs.

Biodegradation and Environmental Impact

- trans-2-Pentenoate derivatives are metabolized by syntrophic bacteria like strain SB, which utilize unsaturated fatty acids for growth under anaerobic conditions . Ethyl esters may exhibit slower degradation rates compared to methyl esters due to increased hydrophobicity.

生物活性

Ethyl trans-2-pentenoate, also known as (E)-2-pentenoic acid ethyl ester, is an organic compound with the molecular formula C7H12O2. This compound is characterized by its fruity aroma and is primarily utilized in the flavor and fragrance industry. However, its biological activity has garnered attention in recent research, highlighting its potential interactions with various biological systems.

This compound can be synthesized through the esterification of trans-2-pentenoic acid with ethanol, typically using an acid catalyst like sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the ester along with water:

This compound exhibits a double bond in the trans configuration, which influences its reactivity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ester functional group, which can undergo hydrolysis in the presence of enzymes such as esterases. This hydrolysis leads to the formation of trans-2-pentenoic acid and ethanol, both of which may participate in various metabolic pathways. The compound's interaction with enzymes suggests potential roles in biochemical processes, although specific pathways remain to be fully elucidated.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways. This interaction is crucial for understanding its role in biological systems .

- Potential Therapeutic Properties : Ongoing studies are exploring the therapeutic potential of this compound. Its ability to modulate enzyme activity may open avenues for developing new therapeutic agents.

- Flavor and Fragrance Applications : Beyond its biological implications, this compound is widely used in the flavor and fragrance industry due to its pleasant fruity aroma, which can also impact consumer health perceptions and preferences .

Case Studies and Research Findings

Recent studies have focused on the synthesis and applications of this compound in various fields:

- Study on Enzyme Activity : Research conducted on enzyme kinetics revealed that this compound could act as a substrate for certain esterases, highlighting its potential utility in biochemical assays and industrial applications.

- Therapeutic Exploration : Investigations into the compound’s effects on cellular metabolism suggest that it may influence pathways related to fatty acid metabolism, indicating a possible role in metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C7H12O2 | Fruity aroma; interacts with enzymes |

| Ethyl cis-2-pentenoate | C7H12O2 | Similar structure; different spatial arrangement affects reactivity |

| Butyl 2-pentenoate | C8H14O2 | Longer chain; altered physical properties |

This table illustrates how structural variations can influence both chemical behavior and biological activity.

常见问题

Q. What spectroscopic techniques are most effective for characterizing Ethyl trans-2-pentenoate, and how should researchers interpret key spectral data?

this compound can be identified using IR spectroscopy (C=O ester stretch at ~1740 cm⁻¹ and C=C trans stretch at ~1650 cm⁻¹), ¹H NMR (trans double bond coupling constants of 12–18 Hz), and mass spectrometry (molecular ion peak at m/z 128). Researchers should compare their data with reference spectra from the NIST Chemistry WebBook, which provides validated spectral libraries for verification .

Q. How can researchers differentiate this compound from its cis isomer using chromatographic methods?

Chiral stationary phases in gas chromatography (e.g., β-cyclodextrin columns) or polar liquid chromatography columns can resolve geometric isomers. Retention indices and elution order should be cross-referenced with NIST’s stereoisomer-specific data .

Q. What are the critical steps in verifying the geometric isomerism of this compound through spectroscopic analysis?

Confirm trans configuration via ¹H NMR (coupling constants >12 Hz for trans alkenes) and FTIR (absence of out-of-plane C-H bending peaks at ~970 cm⁻¹, characteristic of trans alkenes). Validate against NIST’s 3D structural files and spectral databases .

Q. Which databases provide authoritative crystallographic or spectroscopic data for this compound?

The NIST Chemistry WebBook offers validated 3D structures, spectral data, and thermodynamic properties under subscription. Access protocols require institutional licenses or paid subscriptions .

Advanced Research Questions

Q. What methodologies are recommended for calculating the thermodynamic properties of this compound, and how do group contribution methods apply?

Group contribution methods (e.g., Joback or Benson increments) estimate properties like enthalpy and entropy by summing contributions from molecular fragments (e.g., ester groups, trans-alkenes). Experimental validation via calorimetry or gas-phase measurements is critical, as outlined in thermodynamic studies .

Q. How can isotopic labeling (e.g., ¹³C) trace the metabolic pathways of this compound in anaerobic environments?

Introduce ¹³C-labeled this compound into syntrophic bacterial cocultures (e.g., strain SB and G-11). Track degradation intermediates using NMR or mass spectrometry to map pathways like β-oxidation or carboxylation, as demonstrated in anaerobic benzoate degradation studies .

Q. What kinetic models are appropriate for studying esterase-mediated hydrolysis of this compound?

Apply Michaelis-Menten kinetics with pH-stat or HPLC monitoring. Optimize parameters (e.g., enzyme concentration, temperature) and compare with hydrolytic behavior of structurally analogous esters. Reference enzymatic assays from syntrophic metabolism research .

Q. How should researchers address discrepancies between computational predictions and experimental observations in this compound’s reactivity?

Cross-validate using density functional theory (DFT) for reaction energetics and molecular dynamics (MD) for solvent effects. Replicate experiments under controlled conditions (e.g., inert atmosphere) and consult NIST’s thermodynamic data to resolve inconsistencies .

Q. What experimental designs are effective for investigating this compound as a carbon source in syntrophic bacterial systems?

Use anaerobic bioreactors with defined co-cultures (e.g., strain SB and methanogens). Monitor substrate depletion via HPLC and methane production via gas chromatography. Design negative controls with alternative substrates to confirm metabolic specificity .

Q. What statistical approaches resolve contradictions in environmental persistence data for this compound?

Conduct meta-analyses to aggregate data across studies, adjusting for variables like pH or temperature. Apply ANOVA to identify significant factors and Bayesian modeling to quantify uncertainty. Reference methodological frameworks from extended essay guidelines .

Methodological Notes

- Data Validation : Always cross-check experimental results with NIST reference data for spectral, structural, and thermodynamic consistency .

- Experimental Replication : Use triplicate measurements and standardized protocols to minimize variability, especially in microbial or kinetic studies .

- Ethical Compliance : Adhere to institutional safety protocols for handling volatile esters, including fume hood use and waste disposal guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。